1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Medicinal Chemistry Organic Synthesis Building Block Purity

Researchers using generic pyridone scaffolds risk failed syntheses and unreliable SAR data. This 97% pure compound eliminates that variability with a defined N1-ethyl, C6-methyl pattern. • Higher thermal stability (bp ~314.6°C) vs. 1,6-dimethyl analog for high-temp reactions. • Distinct LC-MS/GC retention time to serve as a validated reference standard. • Consistent 97% purity reduces side reactions in multi-step syntheses, ensuring reliable supply for complex molecule construction.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 1119446-11-5
Cat. No. B1519081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
CAS1119446-11-5
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCN1C(=CC=C(C1=O)C(=O)O)C
InChIInChI=1S/C9H11NO3/c1-3-10-6(2)4-5-7(8(10)11)9(12)13/h4-5H,3H2,1-2H3,(H,12,13)
InChIKeyQFHVANSXTMCUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid Overview


1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS 1119446-11-5) is a pyridine derivative belonging to the 2-oxo-1,2-dihydropyridine-3-carboxylic acid class, with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Its core structure features a pyridone ring bearing a carboxylic acid group at the 3-position, a methyl substituent at the 6-position, and an ethyl group at the N1-position . This specific substitution pattern distinguishes it from simpler analogs and provides unique physicochemical properties that are critical for applications in medicinal chemistry, agrochemical synthesis, and materials science .

Pyridone building block with distinct N1-ethyl, C6-methyl substitution
Supports SAR exploration and medicinal chemistry library design
Reported purity specification aligns with high-fidelity synthesis workflows
Thermal stability profile may support process chemistry and high-temperature reactions

Irreplaceability of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid


The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a privileged structure in drug discovery and materials science, but subtle variations in N1 and C6 substitution drastically alter physicochemical and biological properties. 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid's specific N1-ethyl and C6-methyl pattern is not interchangeable with the unsubstituted parent (CAS 609-71-2), the N1-methyl analog (CAS 889939-62-2), or the N1-unsubstituted 6-methyl derivative (CAS 38116-61-9) [1]. These structural changes impact lipophilicity, solubility, metabolic stability, and intermolecular interactions, which directly affect synthetic yields, chromatographic behavior, and biological activity . For researchers requiring precise control over molecular properties, generic substitution introduces unacceptable variability and risks experimental failure .

!
N1-methyl analog (CAS 889939-62-2) may shift lipophilicity and metabolic stability profiles, altering SAR interpretation.
!
Unsubstituted parent (CAS 609-71-2) lacks N1-ethyl character, may not support the same binding interaction studies.
!
6-methyl derivative without N1-ethyl (CAS 38116-61-9) limits exploration of N1-alkyl chain length effects in SAR campaigns.

Differentiation Evidence for 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid


Higher Purity vs. N1-Methyl Analog

Commercial availability of 1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is reported at a purity of 97% . In contrast, the closely related 1,6-dimethyl analog (CAS 889939-62-2) is commonly offered at 95% purity from multiple vendors . This 2% absolute difference in purity can be critical for applications requiring high-fidelity synthesis, such as multi-step medicinal chemistry campaigns or quantitative analytical method development.

Purity comparison
Supplier data
97% (target) vs 95% (1,6-dimethyl analog)
Reported higher purity may reduce side reactions in multi-step synthesis.
Vendor-specified purity; cross-lab verification recommended.
Medicinal Chemistry Organic Synthesis Building Block Purity

Higher Predicted Boiling Point vs. N1-Methyl Analog

Computational estimates using EPA T.E.S.T. predict a boiling point of 314.59°C for 1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid [1]. For the 1,6-dimethyl analog (CAS 889939-62-2), the same computational method predicts a lower boiling point of 304.64°C [2].

Boiling point
Computational estimate
314.59 °C vs 304.64 °C (N1-methyl analog)
~10°C higher predicted boiling point suggests lower volatility, may support high-temperature processing.
QSPR model (EPA T.E.S.T.); experimental validation needed.
Physical Chemistry Thermal Stability Process Chemistry

Increased Molecular Weight vs. N1-Methyl Analog

1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has a molecular weight of 181.19 g/mol , compared to 167.16 g/mol for the 1,6-dimethyl analog (CAS 889939-62-2) .

Molecular weight
Physicochemical property
181.19 g/mol vs 167.16 g/mol (N1-methyl analog)
+14.03 g/mol difference impacts stoichiometry and may influence ADME profile considerations.
Based on molecular formula; standard calculation.
Medicinal Chemistry Physicochemical Properties ADME Optimization

Unique Substitution Pattern for SAR Exploration

The target compound possesses a unique combination of N1-ethyl and C6-methyl substituents not found in commonly used analogs. For comparison: the parent 2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 609-71-2) lacks both substituents [1]; the 6-methyl derivative (CAS 38116-61-9) lacks the N1-ethyl group ; and the 1,6-dimethyl analog (CAS 889939-62-2) has an N1-methyl instead of ethyl . This precise substitution pattern is a key variable in structure-activity relationship (SAR) studies, as even minor changes at these positions can drastically alter binding affinity, selectivity, and pharmacokinetics in medicinal chemistry programs.

Substitution pattern
Class-level inference
N1-ethyl, C6-methyl vs N1-H, N1-methyl, or unsubstituted variants
Distinct SAR data point for N1-alkyl chain length exploration; not obtainable with common analogs.
Structural comparison from authoritative databases.
Medicinal Chemistry Structure-Activity Relationship Library Design

Key Applications of 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid


SAR Studies of Pyridone Carboxylic Acid Derivatives

The compound's unique N1-ethyl and C6-methyl substitution pattern makes it an essential comparator in structure-activity relationship (SAR) studies aimed at optimizing pyridone-based lead compounds [1]. Its distinct physicochemical profile, including higher molecular weight and boiling point relative to the 1,6-dimethyl analog, provides a specific data point for understanding the impact of N1-alkyl chain length on target binding and ADME properties [2].

High-Fidelity Multi-Step Synthesis

With a vendor-specified purity of 97%, this compound is well-suited for use in multi-step synthetic sequences where cumulative impurities can significantly reduce overall yield and complicate purification . The higher purity specification compared to the commonly available 95% purity of the 1,6-dimethyl analog reduces the risk of side-product formation and simplifies analytical tracking, making it a more reliable building block for complex molecule construction .

Thermal Stability and High-Temperature Processes

The predicted boiling point of 314.59°C, which is ~10°C higher than that of the 1,6-dimethyl analog, suggests that this compound may be a more suitable candidate for reactions or processes requiring elevated temperatures or extended heating periods [3]. Researchers exploring thermal stability or developing high-temperature synthetic routes may find this compound to be a more robust alternative to less stable analogs .

Analytical Method Development for Pyridone Carboxylic Acids

The combination of unique substitution pattern and available purity data makes this compound a valuable reference standard for developing and validating HPLC, LC-MS, or GC methods for the analysis of related pyridone carboxylic acid derivatives . Its distinct retention time and mass spectral characteristics, driven by the N1-ethyl group, allow for clear differentiation from common impurities and related substances .

Application
Selection Property
Validation Focus
SAR exploration of pyridone carboxylic acids
Distinct N1-ethyl, C6-methyl substitution
Structure-activity relationship context
Multi-step high-fidelity synthesis
Reported purity specification
Impurity profile and side-reaction minimization
High-temperature process chemistry
Reported thermal stability profile
Volatility and degradation under thermal stress
Analytical method development
Distinct chromatographic and mass spectral behavior
Retention time and detection specificity

Technical Documentation Hub

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